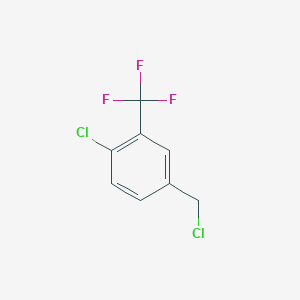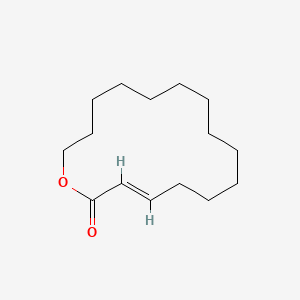
Oxacyclohexadecen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxacyclohexadecen-2-one is a colorless to pale yellow liquid known for its powerful, elegant musk odor with waxy and nitro-musk undertones . It is widely used in the fragrance industry, particularly in products such as antiperspirants, soaps, shampoos, detergent powders, and fabric conditioners . The compound is also known for its complex and moderately musk-like scent, which performs well in cosmetics and soaps .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Oxacyclohexadecen-2-one can be synthesized through various laboratory methods. One common approach involves the cyclization of long-chain hydroxy acids. For instance, the compound can be prepared by the cyclization of 15-hydroxypentadecanoic acid . The reaction conditions typically involve heating the hydroxy acid in the presence of an acid catalyst to promote the formation of the lactone ring.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of renewable materials to preserve natural resources . The specific methods and conditions may vary depending on the manufacturer, but the general approach remains consistent with the laboratory synthesis.
Análisis De Reacciones Químicas
Types of Reactions: Oxacyclohexadecen-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: The corresponding alcohol of this compound.
Substitution: Substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Oxacyclohexadecen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of lactone chemistry and fragrance synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in dermatology and perfumery.
Mecanismo De Acción
The mechanism by which oxacyclohexadecen-2-one exerts its effects is primarily related to its interaction with olfactory receptors. The compound’s musk-like odor is detected by specific receptors in the olfactory system, leading to the perception of its characteristic scent. The molecular targets and pathways involved in this process include the binding of the compound to olfactory receptor proteins, which then trigger a signal transduction cascade resulting in the sensation of smell .
Comparación Con Compuestos Similares
- Cyclopentadecanolide
- Exaltolide
- Muskalactone
- Pentadecalactone
Comparison: Oxacyclohexadecen-2-one is unique among these compounds due to its specific musk-like odor profile and its versatility in various fragrance applications . While similar compounds like cyclopentadecanolide and exaltolide also possess musk-like scents, this compound is distinguished by its combination of waxy and nitro-musk undertones, making it a preferred choice in certain formulations .
Propiedades
Número CAS |
34902-57-3 |
|---|---|
Fórmula molecular |
C15H26O2 |
Peso molecular |
238.37 g/mol |
Nombre IUPAC |
(3Z)-1-oxacyclohexadec-3-en-2-one |
InChI |
InChI=1S/C15H26O2/c16-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-17-15/h11,13H,1-10,12,14H2/b13-11- |
Clave InChI |
KHLFMZDGADSQGR-QBFSEMIESA-N |
SMILES isomérico |
C1CCCCCCOC(=O)/C=C\CCCCC1 |
SMILES |
C1CCCCCCOC(=O)C=CCCCCC1 |
SMILES canónico |
C1CCCCCCOC(=O)C=CCCCCC1 |
| 34902-57-3 | |
Pictogramas |
Environmental Hazard |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


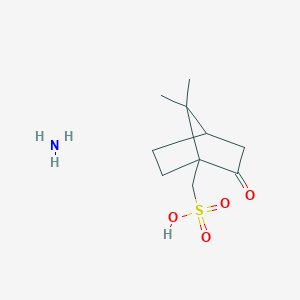
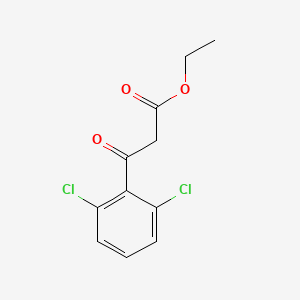
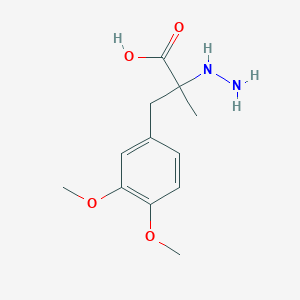
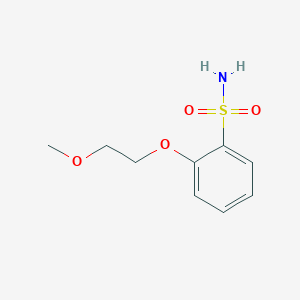

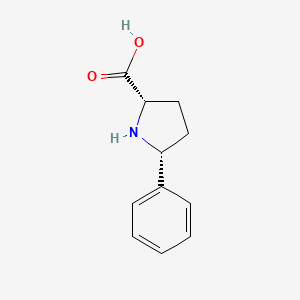
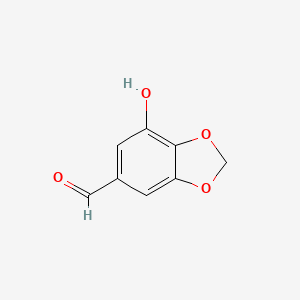
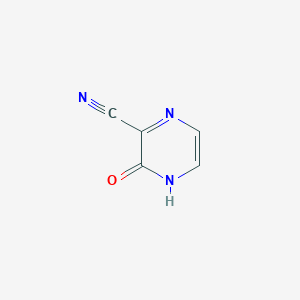
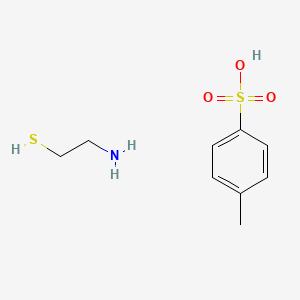
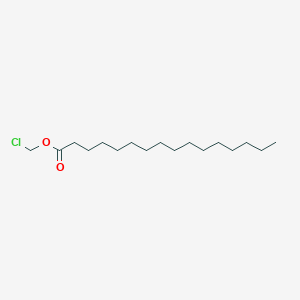
![5,6-Bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan](/img/structure/B1590427.png)

